N-Ethyl-1-methylpyrrole-2-carboxamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS 124725-22-0) is a disubstituted pyrrole-2-carboxamide building block (C₈H₁₂N₂O, MW 152.19 g/mol). Its structure features both an N-methyl group on the pyrrole ring and an N-ethyl carboxamide side chain, which distinguish it from simpler mono-substituted or unsubstituted pyrrole-2-carboxamide analogs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 124725-22-0
Cat. No. B044199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-methylpyrrole-2-carboxamide
CAS124725-22-0
Synonyms1H-Pyrrole-2-carboxamide,N-ethyl-1-methyl-(9CI)
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CN1C
InChIInChI=1S/C8H12N2O/c1-3-9-8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3,(H,9,11)
InChIKeyMJDNGXBRXFRKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS 124725-22-0): Structural and Physicochemical Baseline for Informed Procurement


N-Ethyl-1-methylpyrrole-2-carboxamide (CAS 124725-22-0) is a disubstituted pyrrole-2-carboxamide building block (C₈H₁₂N₂O, MW 152.19 g/mol) [1]. Its structure features both an N-methyl group on the pyrrole ring and an N-ethyl carboxamide side chain, which distinguish it from simpler mono-substituted or unsubstituted pyrrole-2-carboxamide analogs. Computed physicochemical properties include an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 34.03 Ų, 1 hydrogen bond donor, and 2 rotatable bonds [2][3]. The compound is cataloged as a versatile small molecule scaffold and building block for medicinal chemistry, with commercial availability at purities typically ≥95% .

Why Pyrrole-2-Carboxamide Analogs Cannot Be Interchanged: The Critical Role of N-Ethyl and N-Methyl Substitution in N-Ethyl-1-methylpyrrole-2-carboxamide


Substituting N-Ethyl-1-methylpyrrole-2-carboxamide with a generic pyrrole-2-carboxamide building block introduces distinct changes in molecular recognition and physicochemical behavior that propagate through synthetic pathways. The presence of both N-ethyl and N-methyl groups modulates lipophilicity (ΔlogP ≈ 0.34–0.39 units vs. the N-methyl analog lacking N-ethyl), hydrogen-bond donor count, and conformational flexibility [1][2]. In published crystallographic studies of DNA minor-groove binder intermediates, related nitropyrrole carboxamides demonstrate that the N-alkyl substituent orientation directly determines crystal packing motifs and intermolecular hydrogen-bond networks, which in turn influence solubility, purification, and downstream coupling efficiency [3]. These quantitative and structural differences mean that casual analog substitution can compromise synthetic reproducibility, purity profiles, and ultimate biological readout in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: N-Ethyl-1-methylpyrrole-2-carboxamide (CAS 124725-22-0) Versus Closest Structural Analogs


Elevated Lipophilicity (logP) Drives Differential Solubility and Membrane Permeability Compared to N-Methyl and N-H Analogs

The computed logP of N-Ethyl-1-methylpyrrole-2-carboxamide (1.1657) is 0.34 to 0.39 units higher than that of the N-methyl analog N-Methyl-1-methylpyrrole-2-carboxamide (0.77560) and the des-ethyl analog 1-Methylpyrrole-2-carboxamide (0.82430), representing a substantial increase in lipophilicity imparted by the N-ethyl substitution [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Reduced Hydrogen-Bond Donor Capacity Modulates Intermolecular Interactions Versus N-H Pyrrole Carboxamides

N-Ethyl-1-methylpyrrole-2-carboxamide possesses 1 hydrogen-bond donor (the amide N–H), whereas the N-ethyl analog lacking the N-methyl group on the pyrrole ring, N-Ethyl-1H-pyrrole-2-carboxamide (CAS 156741-80-9), has 2 hydrogen-bond donors (amide N–H plus pyrrole N–H) [1]. This difference limits the target compound's capacity to form extended hydrogen-bond networks, directly affecting crystal packing, solubility, and melting point.

Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

Validated Structural Identity via Single-Crystal X-Ray Diffraction in DNA Minor-Groove Binder Building Block Library

A closely related nitropyrrole analog of N-Ethyl-1-methylpyrrole-2-carboxamide, compound (III) (N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide), was crystallized and its structure unequivocally confirmed by single-crystal X-ray diffraction as part of a DNA minor-groove binder building block series [1]. The study demonstrates that N-alkyl carboxamide pyrroles in this class form well-defined N–H···O and C–H···O hydrogen-bond networks that govern crystal packing, validating the structural integrity and batch-to-batch reproducibility of the scaffold.

Crystallography DNA Binders Structural Confirmation

Differentiated Rotatable Bond Count Influences Conformational Entropy and Docking Behavior

The N-ethyl substituent adds an extra rotatable bond compared to the N-H analog. N-Ethyl-1-methylpyrrole-2-carboxamide has 2 rotatable bonds, while 1-Methylpyrrole-2-carboxamide (CAS 132911-42-3) has only 1 [1][2]. This increases the conformational degrees of freedom, which can enhance binding adaptability but also imposes a greater entropic penalty upon rigidification in a binding pocket.

Conformational Flexibility Molecular Docking SAR

Commercial Purity Benchmarks: 98% Specification from ISO-Certified Supplier

N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide is available from Leyan (Shanghai) at a minimum purity of 98%, exceeding the typical ≥95% purity spec offered by multiple other suppliers for this CAS number . This higher purity threshold reduces the burden of in-house purification for sensitive downstream reactions such as amide couplings or metal-catalyzed cross-couplings, where residual starting material or by-products can poison catalysts.

Quality Control Purity Procurement

Optimal Application Scenarios for N-Ethyl-1-methylpyrrole-2-carboxamide (CAS 124725-22-0) Stemming from Its Differentiated Physicochemical Profile


Fragment-Based Drug Discovery Requiring Elevated Lipophilicity and Controlled Hydrogen-Bond Donor Count

The elevated logP (1.1657) and single hydrogen-bond donor of N-Ethyl-1-methylpyrrole-2-carboxamide make it a preferred fragment starting point over N-methyl or N-H pyrrole-2-carboxamide analogs when the target binding pocket demands increased lipophilicity and reduced polarity . The additional rotatable bond (2 vs. 1 for the des-ethyl analog) offers conformational adaptability for fragment growing or linking strategies [1]. Its well-defined single-amidic hydrogen-bond donor capacity ensures predictable interaction geometry with protein backbone carbonyls or side-chain acceptors without the complication of a competing pyrrole N–H.

Synthesis of DNA Minor-Groove Binders and Polyamide Conjugates

As evidenced by the crystallographic validation of nitropyrrole-2-carboxamide building blocks in DNA minor-groove binder synthesis, N-Ethyl-1-methylpyrrole-2-carboxamide serves as a key intermediate scaffold for constructing sequence-selective DNA ligands . Its N-ethyl and N-methyl substitution pattern mimics that of the central pyrrole units in polyamide hairpin motifs while maintaining solubility and coupling efficiency. The 98% purity commercially available ensures minimal side-product formation during iterative solid-phase or solution-phase oligomer assembly [1].

Kinase Inhibitor Scaffold Optimization via Pyrrole Carboxamide Core Modification

Recent medicinal chemistry campaigns, such as the development of ERK5 kinase domain inhibitors, highlight the critical role of the pyrrole carboxamide amide geometry in achieving nanomolar potency and kinase selectivity . N-Ethyl-1-methylpyrrole-2-carboxamide, with its differentiated logP and conformational flexibility compared to simpler analogs, enables fine-tuning of the linker region between the hinge-binding heterocycle and the solvent-exposed basic amine, directly impacting both biochemical potency and microsomal stability. Its reduced hydrogen-bond donor count relative to N-H pyrrole analogs minimizes off-target interactions driven by excessive polarity [1].

Quality-Control-Intensive Academic and Industrial Medicinal Chemistry Libraries

For centralized compound management groups that enforce strict purity thresholds (typically ≥98% by HPLC/LCMS) before registration into screening decks, sourcing N-Ethyl-1-methylpyrrole-2-carboxamide at 98% purity from ISO-certified suppliers eliminates the need for in-house repurification prior to library plating . This directly reduces the per-compound preparation cost and accelerates the screening-ready timeline compared to building blocks available only at 95% purity, which often require additional QC and purification steps [1].

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